molecular formula C14H16N2O2S B3016758 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478259-60-8

4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3016758
CAS No.: 478259-60-8
M. Wt: 276.35
InChI Key: GSNIAQOFLNKUBO-UHFFFAOYSA-N
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Description

4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Butyryl Group: This step involves the acylation of the pyrrole ring using butyryl chloride in the presence of a base such as pyridine.

    Attachment of the Thienylmethyl Group: This can be done through a nucleophilic substitution reaction where the thienylmethyl halide reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thienylmethyl group can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide: Lacks the butyryl group but shares the pyrrole and thienylmethyl moieties.

    4-acetyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide: Similar structure with an acetyl group instead of a butyryl group.

Uniqueness

4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the butyryl group, which may impart specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-butanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIAQOFLNKUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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